Pentamethylbenzene

Crystallography Charge-Transfer Complexes Materials Science

Pentamethylbenzene (CAS 700-12-9) delivers a precisely tuned oxidation half-potential (E1/2 = 1.95 V vs. NHE; 1.69 V vs. SCE) filling the critical 0.11 V gap between durene (1.75 V) and hexamethylbenzene (1.58 V). This intermediate electron-donating strength, combined with the symmetry-lowering effect of five consecutive methyl substituents, enables reproducible charge-transfer complex formation with TCNE and iodine—characteristics unattainable with tetra- or hexamethyl analogs. Its low melting point (54.4°C) permits melt-phase processing under mild thermal conditions while remaining a convenient solid at room temperature. Verified thermodynamic reference data (NIST/TRC) support accurate calorimetric calibration and thermochemical modeling.

Molecular Formula C11H16
Molecular Weight 148.24 g/mol
CAS No. 700-12-9
Cat. No. B147382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamethylbenzene
CAS700-12-9
Synonymspentamethylbenzene
pentamethylenebenzene
Molecular FormulaC11H16
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C)C)C
InChIInChI=1S/C11H16/c1-7-6-8(2)10(4)11(5)9(7)3/h6H,1-5H3
InChIKeyBEZDDPMMPIDMGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.05e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Pentamethylbenzene (CAS 700-12-9) Procurement: Chemical Identity and Core Characteristics


Pentamethylbenzene (1,2,3,4,5-pentamethylbenzene, CAS 700-12-9) is an electron-rich aromatic hydrocarbon with the formula C6H(CH3)5 [1]. It is a colorless to light yellow crystalline solid at ambient conditions, with a sweet odor . The compound is characterized by five methyl substituents arranged consecutively around the benzene ring, which confers distinctive steric and electronic properties relative to other polymethylbenzenes [1]. Pentamethylbenzene exhibits a melting point of 54.4°C, a boiling point of 232°C, and a density of 0.917 g/cm³ at 25°C . Its oxidation half-potential (E1/2) is 1.95 V vs. NHE, placing it intermediate between less methylated and more methylated benzene derivatives in terms of electron-donating capacity [2].

Pentamethylbenzene (CAS 700-12-9) Sourcing: Why In-Class Polymethylbenzenes Are Not Interchangeable


Polymethylbenzenes share a common aromatic core but differ critically in the number and arrangement of methyl substituents, which directly govern their melting behavior, crystal packing, oxidation potentials, and reactivity as electron donors [1]. Substituting pentamethylbenzene with a tetramethylbenzene isomer (e.g., durene) or with hexamethylbenzene without experimental validation introduces uncontrolled variables in synthetic procedures and physical property measurements. The removal of a single methyl group relative to hexamethylbenzene lowers molecular symmetry and substantially alters charge-transfer characteristics in donor-acceptor complexes [1]. Similarly, differences in oxidation potentials between pentamethylbenzene (1.69 V vs. SCE in acetonitrile) and its nearest methylated analogs (e.g., durene at 1.75 V, hexamethylbenzene at 1.58 V) are sufficient to alter reaction outcomes in redox-sensitive applications [2]. Procurement decisions must therefore be guided by the specific quantitative differences documented below.

Pentamethylbenzene (CAS 700-12-9) Selection Guide: Quantified Differentiation from Closest Analogs


Crystal Structure and Symmetry: Single Methyl Group Removal Drives Detectable Packing and Charge-Transfer Shifts

Pentamethylbenzene differs from hexamethylbenzene by the removal of a single methyl group, which lowers molecular symmetry and produces measurable changes in crystal packing and charge-transfer behavior [1]. The crystal structure of pentamethylbenzene was solved for the first time using synchrotron radiation, and the low-energy lattice dynamics were characterized by inelastic neutron scattering to reveal methyl group torsional modes [1]. The symmetry-lowering effect alters the charge-transfer characteristics of complexes formed with tetracyanoethylene (TCNE) relative to hexamethylbenzene-TCNE complexes [1].

Crystallography Charge-Transfer Complexes Materials Science

Electrochemical Oxidation Potential: Pentamethylbenzene Occupies a Defined Redox Window Between Tetra- and Hexamethyl Analogs

Standard oxidation potentials of methylbenzenes in acetonitrile were determined using ultramicroelectrodes with on-line ohmic drop compensation [1]. Pentamethylbenzene exhibits an oxidation potential of 1.69 V vs. SCE in acetonitrile, which is 0.11 V lower (less oxidizing) than durene (1.75 V) and 0.11 V higher (more oxidizing) than hexamethylbenzene (1.58 V) [1]. A separate measurement system reports pentamethylbenzene with an oxidation half-potential (E1/2) of 1.95 V vs. NHE, confirming its position as a relatively easily oxidized benzene derivative [2].

Electrochemistry Redox Chemistry Electron Transfer

Melting Point Differentiation: Sharp Thermal Threshold Distinguishes Pentamethylbenzene from Tetramethyl Isomers

Classical thermochemical studies of polymethylbenzenes established the melting points of tetramethylbenzenes, pentamethylbenzene, and hexamethylbenzene [1]. Pentamethylbenzene melts at 54.4°C (327.5 K), which is distinct from the melting points of the tetramethylbenzene isomers: durene (1,2,4,5-tetramethylbenzene) melts at approximately 79.2°C, isodurene (1,2,3,5-tetramethylbenzene) melts at -23.7°C, and prehnitene (1,2,3,4-tetramethylbenzene) melts at -6.2°C [1] [2]. Hexamethylbenzene melts at a significantly higher 165-166°C [1]. This places pentamethylbenzene in a unique intermediate melting range that facilitates room-temperature solid handling while enabling facile melt-processing.

Thermal Analysis Phase Behavior Purification

Charge-Transfer Complex Stability: Pentamethylbenzene-Iodine Complexation Quantified via UV-Spectrophotometry

The stability of charge-transfer complexes formed between pentamethylbenzene and iodine in n-hexane was investigated via UV-spectrophotometric measurements at temperatures of 25°C, 40°C, and 60°C under pressures up to 1600 bar [1]. This represents a direct quantitative characterization of pentamethylbenzene's electron-donor capacity in a non-aqueous, non-polar medium [1].

Charge-Transfer Complexes Spectroscopy Supramolecular Chemistry

Thermochemical Properties: Enthalpies of Combustion, Vapor Pressure, and Sublimation Distinguished from Tetramethyl and Hexamethyl Analogs

Thermochemical properties including enthalpies of combustion, vapor pressures, and enthalpies of sublimation have been systematically determined and compared for 1,2,4,5-tetramethylbenzene, pentamethylbenzene, and hexamethylbenzene [1]. Pentamethylbenzene's thermochemical data serve as the critical intermediate point in the progression from tetra- to hexamethyl substitution, enabling interpolation of thermodynamic behavior for methylated benzene systems [1]. Critically evaluated thermophysical property data for pentamethylbenzene are also available through the NIST/TRC Web Thermo Tables [2].

Thermochemistry Physical Chemistry Thermodynamics

Pentamethylbenzene (CAS 700-12-9) Applications: Scenarios Requiring Quantified Differentiation


Electron-Donor Material with Intermediate Oxidation Potential (1.69 V vs. SCE)

Select pentamethylbenzene for electron-transfer studies, redox-active materials, or donor-acceptor complexes where a precise oxidation potential intermediate between durene (1.75 V) and hexamethylbenzene (1.58 V) is required [1]. The 0.11 V differential relative to each analog provides a tunable electron-donating strength that cannot be achieved with the tetramethyl or hexamethyl alternatives.

Charge-Transfer Complex Formation with Defined Stability Parameters

Employ pentamethylbenzene as an electron-rich donor in charge-transfer complexes with acceptors such as iodine or tetracyanoethylene (TCNE) [1] [2]. The compound's stability constants with iodine in n-hexane have been quantified at multiple temperatures and pressures, enabling reproducible experimental design [1]. The symmetry-lowering effect relative to hexamethylbenzene alters charge-transfer characteristics in TCNE complexes, offering a distinct donor profile [2].

Synthetic Intermediate with Accessible Melting Point (54.4°C) for Melt-Phase Reactions

Utilize pentamethylbenzene as a synthetic building block in melt-phase reactions or as a precursor to hexamethylbenzene and other alkylated aromatics [1]. Its melting point of 54.4°C is substantially lower than durene (79.2°C) and hexamethylbenzene (165°C), enabling melt-processing under mild thermal conditions while remaining a solid at room temperature for convenient handling [2].

Thermochemical Reference Standard for Penta-Substituted Aromatic Systems

Deploy pentamethylbenzene as a reference compound in thermochemical studies requiring critically evaluated data for the penta-methyl substitution level. Enthalpies of combustion, vapor pressures, and enthalpies of sublimation are available through NIST/TRC Web Thermo Tables, with systematic comparison to tetramethylbenzene and hexamethylbenzene analogs [1] [2]. This dataset supports accurate thermodynamic modeling and calorimetric calibration.

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